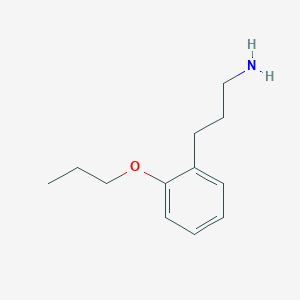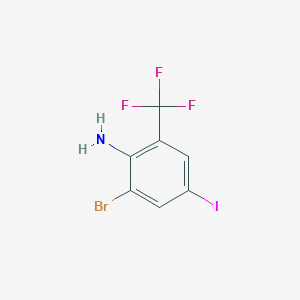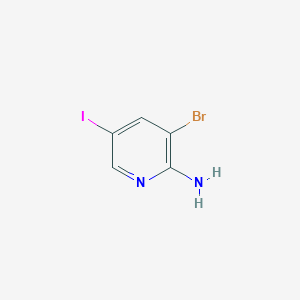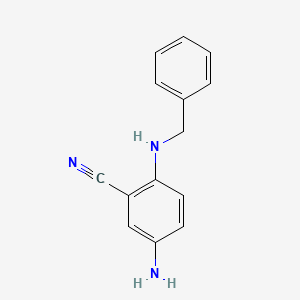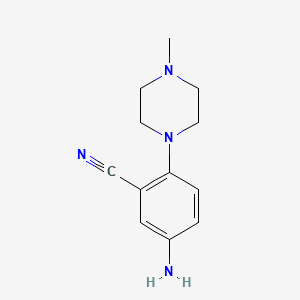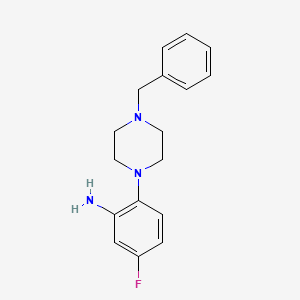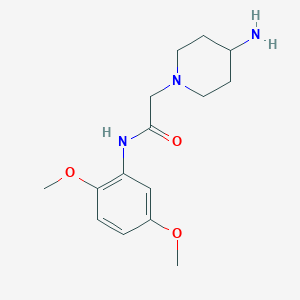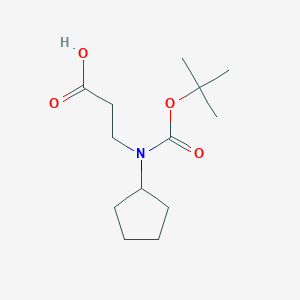
N-Boc-3-cyclopentylamino-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-cyclopentylamino-propionic acid is a chemical compound widely used in scientific research. It is known for its versatile properties, making it ideal for drug synthesis, peptide chemistry, and pharmaceutical applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
The synthesis of N-Boc-3-cyclopentylamino-propionic acid typically involves the amidation of N-Boc-protected amines under mild conditions. One practical method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Chemical Reactions Analysis
N-Boc-3-cyclopentylamino-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Boc-3-cyclopentylamino-propionic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Peptide Chemistry: The compound is employed in the synthesis of peptides and proteins, where it serves as a building block.
Pharmaceutical Applications: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound finds use in various industrial processes, including the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-3-cyclopentylamino-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective and efficient synthesis of desired products. The compound’s effects are exerted through its ability to undergo various chemical transformations, which are essential for its applications in drug synthesis and peptide chemistry.
Comparison with Similar Compounds
N-Boc-3-cyclopentylamino-propionic acid can be compared with other similar compounds, such as:
- N-Boc-3-cyclohexylamino-propionic acid
- N-Boc-3-cycloheptylamino-propionic acid
- N-Boc-3-cyclooctylamino-propionic acid These compounds share similar structural features, including the Boc protecting group and the amino-propionic acid backbone. this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as drug synthesis and peptide chemistry.
Properties
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-01-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)
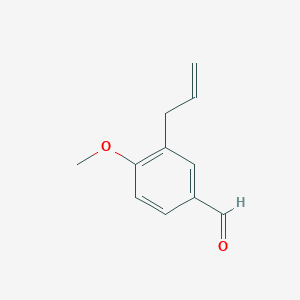
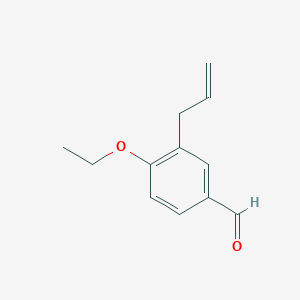
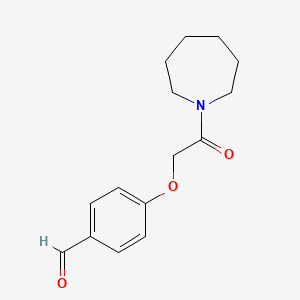
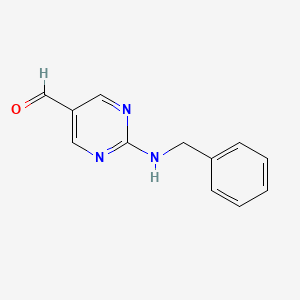
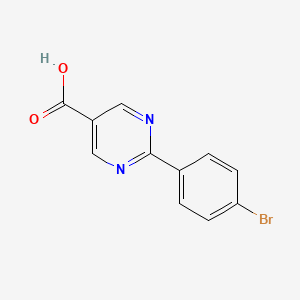
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)
